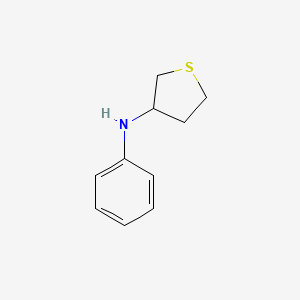
N-phenylthiolan-3-amine
概要
説明
N-Phenylthiolan-3-amine is a chemical compound with the molecular formula C₁₀H₁₃NS It is a derivative of thiolane, featuring a phenyl group attached to the nitrogen atom of the thiolane ring
準備方法
Synthetic Routes and Reaction Conditions: N-Phenylthiolan-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of phenylthiol with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: N-Phenylthiolan-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may produce thiol derivatives or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted thiolanes.
科学的研究の応用
N-Phenylthiolan-3-amine has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be employed in the study of biological systems, particularly in understanding sulfur-containing compounds' roles.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-Phenylthiolan-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.
類似化合物との比較
Thiolan-3-amine
Phenylthiol
Other sulfur-containing heterocycles
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
生物活性
N-phenylthiolan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound features a thiolane ring with an amine group and a phenyl substituent. The synthesis of such compounds typically involves the reaction of thiolane derivatives with phenyl amines under controlled conditions to ensure the desired substitution pattern on the thiolane ring.
Biological Activities
This compound and its derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity :
- Antitumor Properties :
- Cytotoxicity :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various substituents on the phenyl ring and the thiolane structure. Key findings include:
- Electronegativity : The presence of electronegative atoms (such as fluorine or chlorine) at specific positions on the phenyl moiety enhances antifungal activity due to increased electron density, which aids in permeation through cellular membranes .
- Lipophilicity : Compounds exhibiting higher lipophilicity tend to show better biological activity due to improved membrane permeability .
Case Studies
Several studies have highlighted the potential of this compound derivatives:
- Antifungal Activity :
- Cytotoxic Evaluation :
Table 1: Biological Activity Summary of N-Phenylthiolan Derivatives
| Compound | Activity Type | Target Organism | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|---|
| 2d | Antifungal | Aspergillus fumigatus | 32.6 | 148.26 |
| 2e | Antifungal | Candida albicans | 47.5 | 187.66 |
| 6o | Antitumor | K562 Cells | N/A | Varies |
特性
IUPAC Name |
N-phenylthiolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZHJTKDOXFXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















